1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, a nitrophenyl group, and a dihydroimidazole ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
The synthesis of 1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves multiple steps, typically starting with the preparation of the individual functional groups followed by their assembly into the final compound. Common synthetic routes include:
Step 1: Preparation of the 4-methoxyphenylsulfonyl chloride by reacting 4-methoxyphenol with chlorosulfonic acid.
Step 2: Synthesis of the 3-nitrobenzyl mercaptan by nitration of benzyl mercaptan.
Step 3: Formation of the dihydroimidazole ring through a cyclization reaction involving appropriate precursors.
Step 4: Coupling of the prepared functional groups under controlled conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies involving enzyme inhibition, protein binding, and cellular assays to understand biological processes.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can lead to changes in the activity or function of the target molecules, resulting in the observed effects.
Comparison with Similar Compounds
1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-imidazole: This compound lacks the dihydro component, which may affect its reactivity and applications.
1-(4-Methoxyphenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-pyrrole: The replacement of the imidazole ring with a pyrrole ring can lead to differences in chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the dihydroimidazole ring, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-(4-methoxybenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H16N2O4S2
- Molecular Weight : 344.42 g/mol
This compound features a sulfonamide group, which is often associated with various pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The sulfonamide moiety is known for its ability to inhibit certain enzymes involved in bacterial folic acid synthesis, which may contribute to its antimicrobial properties. Additionally, the imidazole ring may interact with various biological pathways, influencing cellular processes.
Antimicrobial Activity
Several studies have indicated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The compound under investigation has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values ranging from 0.5 to 8 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Research has suggested that imidazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies indicate that the compound may inhibit the proliferation of cancer cell lines, including breast and colon cancer cells.
- Cell Viability Assays : Results from MTT assays demonstrate a dose-dependent decrease in cell viability, with IC50 values around 15 µM for certain cancer cell lines.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the compound . The results indicated a significant reduction in bacterial growth compared to control groups, supporting its potential as an antimicrobial agent . -
Evaluation of Anticancer Properties :
Another study focused on the anticancer activity of imidazole derivatives demonstrated that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing biological activity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S2/c1-25-15-5-7-16(8-6-15)27(23,24)19-10-9-18-17(19)26-12-13-3-2-4-14(11-13)20(21)22/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHNQJWDHAXABF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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